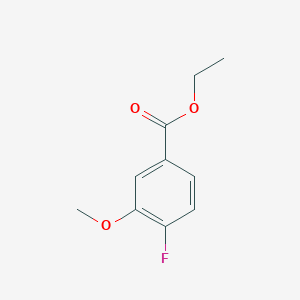

Ethyl 4-fluoro-3-methoxybenzoate

Description

Ethyl 4-fluoro-3-methoxybenzoate (CAS: 773136-55-3) is an aromatic ester with the molecular formula C₁₀H₁₁FO₃ and a molecular weight of 198.19 g/mol . It is characterized by a benzoate backbone substituted with a fluorine atom at the 4-position and a methoxy group at the 3-position, esterified with ethanol. The compound is primarily used as an intermediate in organic syntheses, with industrial production scales reaching kilogram quantities . Its purity is typically ≥98% (GC), with moisture content ≤0.5% .

Properties

IUPAC Name |

ethyl 4-fluoro-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHIUMGSWGNVGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 4-fluoro-3-methoxybenzoate is utilized in several scientific research fields:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

Industry: Ethyl 4-fluoro-3-methoxybenzoate is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-fluoro-3-methoxybenzoate exerts its effects depends on its specific application. In drug discovery, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target by increasing its lipophilicity and stability. The methoxy group can also influence the compound's interaction with biological targets by modulating its electronic properties.

Molecular Targets and Pathways Involved:

Enzymes: The compound may interact with specific enzymes, altering their activity.

Receptors: It can bind to receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Key Structural Analogs

*Note: Physical states for ethyl esters are inferred from analogous compounds; explicit data unavailable in provided evidence.

Substituent Effects on Properties

Ethyl vs. Methyl Ester Groups :

- The ethyl ester (198.19 g/mol) has a higher molecular weight and likely improved lipid solubility compared to the methyl analog (184.16 g/mol) . This difference may influence reactivity in nucleophilic acyl substitution reactions.

Positional Isomerism :

- Ethyl 3-fluoro-4-methoxybenzoate (CAS: 170645-87-1) shares the same formula as the target compound but with swapped substituent positions. This alters electronic effects: the 3-fluoro/4-methoxy arrangement may direct electrophilic substitution differently compared to 4-fluoro/3-methoxy .

Ethoxy vs. Methoxy Groups :

- Ethyl 4-ethoxy-3-fluorobenzoate (CAS: 864178-57-4) replaces methoxy with ethoxy, increasing steric bulk. This could reduce reaction rates in sterically hindered environments .

Biological Activity

Ethyl 4-fluoro-3-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, structure-activity relationships (SAR), and potential applications in pharmacology.

Chemical Structure and Properties

Ethyl 4-fluoro-3-methoxybenzoate features a benzoate structure with a fluorine atom and a methoxy group, which contribute to its lipophilicity and potential interactions with biological targets. The presence of these substituents can enhance the compound's binding affinity to enzymes and receptors, making it a candidate for further pharmacological studies.

The mechanism of action for ethyl 4-fluoro-3-methoxybenzoate primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes by forming hydrogen bonds through its methoxy and ester groups. This interaction can modulate enzyme activity, potentially leading to therapeutic effects against certain diseases.

- Receptor Modulation : The structural features allow it to interact with receptors, influencing signaling pathways that are crucial in disease mechanisms.

Antimicrobial Activity

Research indicates that ethyl 4-fluoro-3-methoxybenzoate exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong activity compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 |

| Escherichia coli | 0.250 |

| Klebsiella pneumoniae | 0.500 |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that ethyl 4-fluoro-3-methoxybenzoate can inhibit the growth of various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : Ranged from 10 µM to 20 µM across different cell lines, indicating moderate potency.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring significantly affect biological activity:

- Fluorine Substitution : Enhances lipophilicity and increases binding affinity.

- Methoxy Group : Improves solubility and bioavailability.

- Ester Functionality : Critical for enzyme interactions.

Table summarizing SAR findings:

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increased binding affinity |

| Methoxy | Enhanced solubility |

| Alkyl Chain Length | Optimal length improves activity |

Case Studies

- Antimicrobial Efficacy : A study conducted on ethyl 4-fluoro-3-methoxybenzoate revealed its potential as an antibacterial agent against resistant strains of bacteria, suggesting it could be developed into a novel antibiotic.

- Anticancer Research : In another study focusing on the compound's anticancer properties, researchers observed significant reductions in cell viability in treated cancer cell lines compared to controls, supporting its potential as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.